tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . This compound is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research .
Preparation Methods
The synthesis of tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . The specific reaction conditions and reagents used in these synthetic routes can vary, but they generally involve the use of catalysts and specific temperature and pressure conditions to achieve the desired stereochemistry .
Chemical Reactions Analysis
tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the ethynyl or azabicyclo[3.2.1]octane moieties .
Scientific Research Applications
tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential biological activities, including its interactions with various biological targets . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways within biological systems . The exact molecular targets and pathways can vary depending on the specific application and context, but they often involve interactions with enzymes, receptors, or other proteins that play key roles in biological processes .
Comparison with Similar Compounds
tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate can be compared with other similar compounds, such as tert-butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate and tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate . These compounds share the azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific chemical properties . The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
tert-butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-11-10-7-6-8-12(11)15(9-10)13(16)17-14(2,3)4/h1,10-12H,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIFJSCMYOWVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1C2C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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